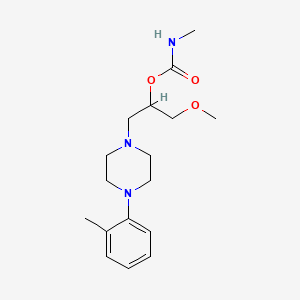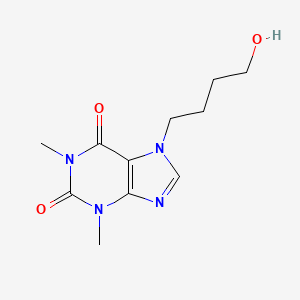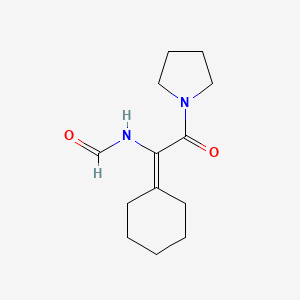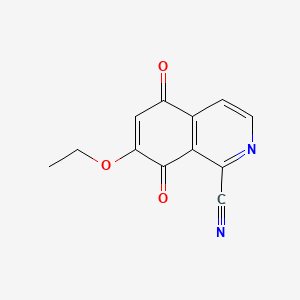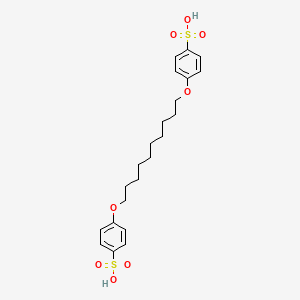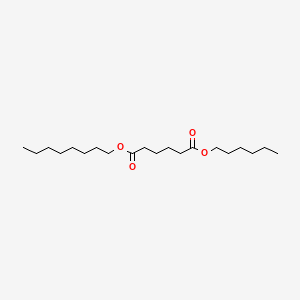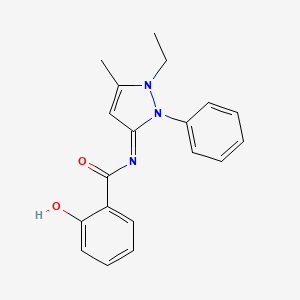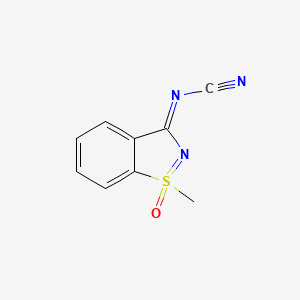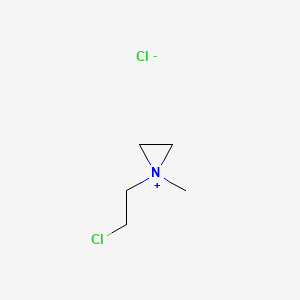
1-(2-Chloroethyl)-1-methylaziridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1-methylaziridinium chloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aziridinium ring, which is a three-membered nitrogen-containing ring, and a chloroethyl group. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1-methylaziridinium chloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with methyl aziridine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained in crystalline form and subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new aziridinium derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding amine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
Substitution Products: Various aziridinium derivatives
Oxidation Products: Corresponding oxides
Reduction Products: Corresponding amines
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-1-methylaziridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure allows for the formation of various aziridinium derivatives, which are valuable intermediates in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as DNA and proteins. It is used in the development of new therapeutic agents and as a tool for studying biochemical pathways.
Medicine: Research on this compound focuses on its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of chemotherapeutic drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-1-methylaziridinium chloride involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This alkylation process is a key factor in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-1-methylaziridinium chloride can be compared with other similar compounds, such as:
Mechlorethamine: Both compounds contain a chloroethyl group and exhibit alkylating properties. mechlorethamine is primarily used as an antineoplastic agent, while this compound has broader applications in synthetic chemistry and biological research.
Chlorambucil: Similar to mechlorethamine, chlorambucil is an alkylating agent used in cancer treatment. It differs from this compound in its chemical structure and specific applications.
Chloroethane: While chloroethane also contains a chloroethyl group, it is primarily used as a refrigerant and a local anesthetic, highlighting the unique applications of this compound in research and medicine.
Propiedades
Número CAS |
36375-20-9 |
|---|---|
Fórmula molecular |
C5H11Cl2N |
Peso molecular |
156.05 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-methylaziridin-1-ium;chloride |
InChI |
InChI=1S/C5H11ClN.ClH/c1-7(3-2-6)4-5-7;/h2-5H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CZTVEQPMTSHKIG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC1)CCCl.[Cl-] |
Números CAS relacionados |
57-54-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


